1-Bromo-2-methyl-4-(propan-2-yloxy)butane
Description
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
NFICJFLHECOAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-(propan-2-yloxy)butane can be synthesized through several methods. One common method involves the bromination of 2-methyl-4-(propan-2-yloxy)butane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-(propan-2-yloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are typical conditions.
Major Products
Scientific Research Applications
1-Bromo-2-methyl-4-(propan-2-yloxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-yloxy)butane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions . The bromine atom, being a good leaving group, facilitates these reactions by departing and allowing the formation of new bonds with nucleophiles or the formation of double bonds in elimination reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table highlights key structural differences and similarities between 1-bromo-2-methyl-4-(propan-2-yloxy)butane and analogous compounds:
Key Observations :
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
Notes:
- The longer carbon chain and ether group in the target compound likely increase its boiling point compared to isobutyl bromide.
- Thioether analogs exhibit higher molecular weights but similar lipophilicity, suggesting comparable solubility profiles in non-polar solvents .
Reactivity Insights :
- The target compound’s steric hindrance from the methyl and isopropyl groups may slow SN2 reactions compared to linear bromoalkanes.
- Thioethers (e.g., 1,4-bis(2-chloroethylthio)butane) undergo oxidation to sulfones, whereas the target compound’s ether group is less reactive under similar conditions .
Biological Activity
1-Bromo-2-methyl-4-(propan-2-yloxy)butane is an organic compound with significant biological activity, primarily attributed to its role as an alkylating agent. This article explores its biological interactions, potential applications, and relevant research findings.
- Molecular Formula : C₇H₁₅BrO
- Molecular Weight : 195.10 g/mol
- Appearance : Colorless liquid
- Solubility : Insoluble in water, soluble in organic solvents
This compound exhibits biological activity mainly through its ability to interact with nucleophiles in biological systems. This interaction can lead to:
- Enzyme Inhibition : The compound can modify the function of enzymes by forming covalent bonds with nucleophilic sites, potentially inhibiting their activity.
- Protein Modification : It may alter protein functions, which is crucial in drug development targeting specific biological pathways.
Biological Activity Overview
The compound's reactivity allows it to engage in various chemical reactions, leading to the formation of products such as ethers and alcohols. Its alkylating properties make it a valuable candidate for medicinal chemistry, particularly in research focused on enzyme inhibition and protein-targeted therapies.
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, demonstrating its potential as a therapeutic agent in diseases where enzyme regulation is critical.
Study 2: Cytotoxicity Assessment
Research assessed the cytotoxic effects of the compound on various cell lines. The findings suggested that while the compound exhibited cytotoxicity, its effects varied across different cell types, indicating a selective action that could be harnessed for targeted therapies.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Bromobutane | C₄H₉Br | Alkylating agent; used in organic synthesis |
| 2-Bromobutane | C₄H₉Br | Secondary alkyl bromide; varied reactivity |
| 1-Bromo-2-propanol | C₃H₇BrO | Participates in nucleophilic substitution reactions |
This comparison highlights the unique structural features of this compound that contribute to its specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
